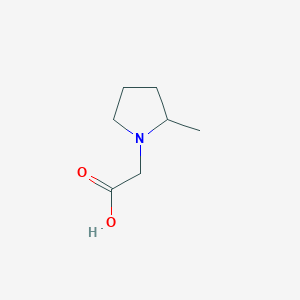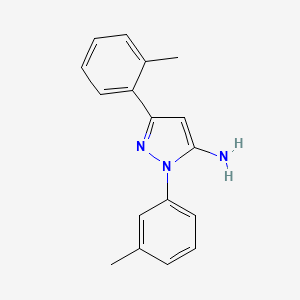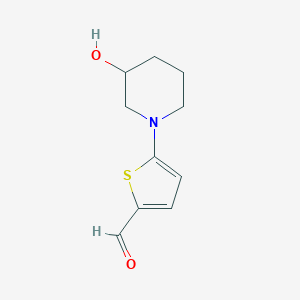![molecular formula C7H14N2O3S B13164992 N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide](/img/structure/B13164992.png)
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide is a chemical compound with the molecular formula C7H14N2O3S It is characterized by the presence of a thiomorpholine ring, which is a sulfur-containing heterocycle, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide typically involves the reaction of thiomorpholine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the oxidation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be further oxidized to introduce additional oxygen atoms.
Reduction: The compound can be reduced to remove oxygen atoms, potentially altering its chemical properties.
Substitution: Functional groups on the thiomorpholine ring or the acetamide group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiomorpholine derivatives with fewer oxygen atoms .
Aplicaciones Científicas De Investigación
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of oxidative stress and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-{4-[(1,1-dioxo-1lambda6-thiomorpholin-4-yl)methyl]phenyl}-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide: This compound shares the thiomorpholine ring but has additional functional groups that confer different properties.
N’-[2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetyl]cyclohexanecarbohydrazide: Another compound with a thiomorpholine ring, used in different research applications.
Uniqueness
N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide is unique due to its specific combination of the thiomorpholine ring and the acetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H14N2O3S |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
N-[(1,1-dioxo-1,4-thiazinan-2-yl)methyl]acetamide |
InChI |
InChI=1S/C7H14N2O3S/c1-6(10)9-5-7-4-8-2-3-13(7,11)12/h7-8H,2-5H2,1H3,(H,9,10) |
Clave InChI |
ADZROAMBUAQFHI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1CNCCS1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13164919.png)

![Bicyclo[3.2.1]octan-2-amine](/img/structure/B13164925.png)

![2-[(2-Fluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13164946.png)


methanol](/img/structure/B13164975.png)


methanol](/img/structure/B13164983.png)

